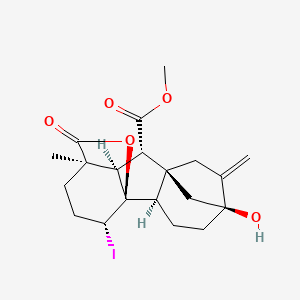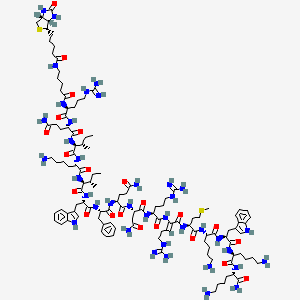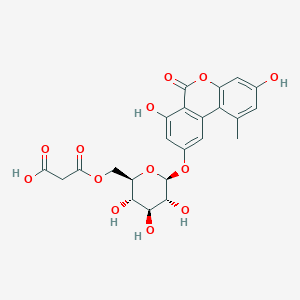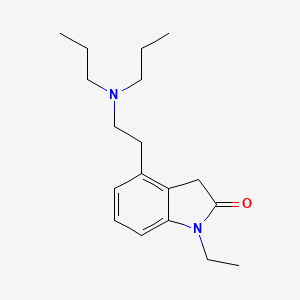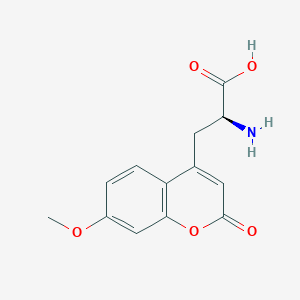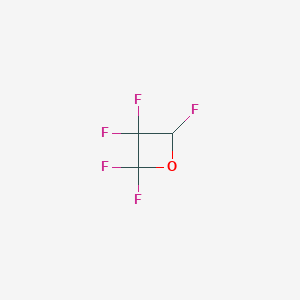
2,2,3,3,4-Pentafluorooxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,4-Pentafluorooxetane is a fluorinated organic compound with the molecular formula C3HF5O. It belongs to the class of oxetanes, which are four-membered cyclic ethers. The presence of multiple fluorine atoms imparts unique chemical and physical properties to this compound, making it of interest in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4-Pentafluorooxetane typically involves the reaction of tetrafluoroethylene with formaldehyde in the presence of anhydrous hydrogen fluoride. This reaction proceeds under controlled conditions to ensure the formation of the desired oxetane ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: 2,2,3,3,4-Pentafluorooxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or acids.
Reduction: Reduction reactions can yield partially or fully de-fluorinated products.
Substitution: Nucleophilic substitution reactions can replace one or more fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic or neutral conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions can produce a variety of functionalized oxetanes .
Scientific Research Applications
2,2,3,3,4-Pentafluorooxetane has several applications in scientific research:
Mechanism of Action
The mechanism by which 2,2,3,3,4-Pentafluorooxetane exerts its effects involves interactions with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, altering their activity and function.
Pathways Involved: It may influence metabolic pathways by modifying the activity of key enzymes involved in oxidation-reduction reactions and other biochemical processes.
Comparison with Similar Compounds
2,2,3,3-Tetrafluorooxetane: Lacks one fluorine atom compared to 2,2,3,3,4-Pentafluorooxetane, resulting in different reactivity and properties.
2,2,4,4-Tetrafluorooxetane: Another fluorinated oxetane with distinct substitution patterns and applications.
Uniqueness: this compound is unique due to its specific fluorination pattern, which imparts distinct chemical stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials and specialized chemical processes .
Properties
Molecular Formula |
C3HF5O |
|---|---|
Molecular Weight |
148.03 g/mol |
IUPAC Name |
2,2,3,3,4-pentafluorooxetane |
InChI |
InChI=1S/C3HF5O/c4-1-2(5,6)3(7,8)9-1/h1H |
InChI Key |
CDCFTPZUBKXYSB-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(O1)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


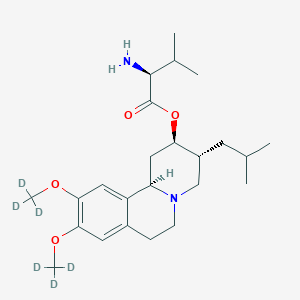
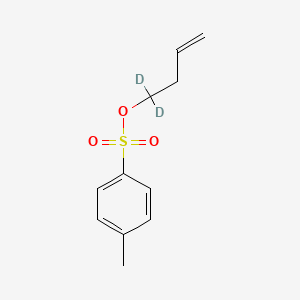
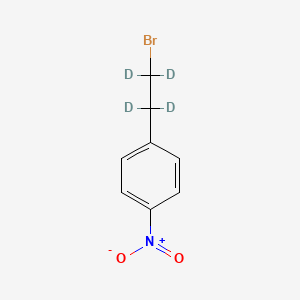
![3,3,3-Trifluoro-2-oxopropanal 1-[2-(4-Chloro-2-fluoro-5-hydroxyphenyl)hydrazone]](/img/structure/B13433467.png)
![phenyl-[(3Z)-3-[phenyl(pyridin-2-yl)methylidene]cyclopenta-1,4-dien-1-yl]-pyridin-2-ylmethanol](/img/structure/B13433469.png)
![N-[2-(fluoromethyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B13433472.png)
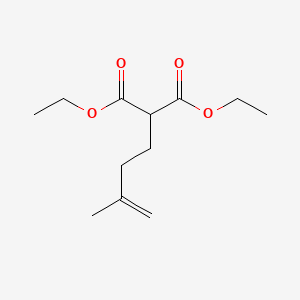
![1,1'-[1,2-Bis(2-chloroethyl)-1,2-ethenediyl]bisbenzene (E/Z Mixture)](/img/structure/B13433487.png)
